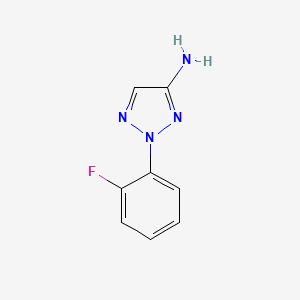

2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Aldehyde-Amine Condensation

A common synthesis route involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with amines under reflux. For example:

-

Reagents : Sodium acetate (catalyst), ethanol solvent.

-

Conditions : Reflux at 100°C for 2 hours.

-

Product : Triazol-4-amine derivatives with fluorophenyl substitution .

Table 1: Synthesis Conditions for Triazol-4-amine Derivatives

| Reaction Type | Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehyde-amine condensation | 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, amine | Sodium acetate | Ethanol | 100°C | 96.3% |

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

This method leverages hydrazoic acid (HN₃) and alkynes to form triazoles:

-

Reagents : CuI catalyst, DMF/MeOH solvent, H₂SO₄.

-

Product : 4-substituted-1H-1,2,3-triazoles.

-

Key Advantage : Enables selective formation of triazoles with terminal alkynes .

Nucleophilic Substitution

The triazole ring’s nitrogen atoms (N1, N2, N3) and the amino group (NH₂) at position 4 are reactive sites. The fluorophenyl group acts as an electron-withdrawing substituent, enhancing nucleophilic attack at the triazole’s carbon positions (C3, C5) .

-

Mechanism : The fluorine atom stabilizes negative charges during nucleophilic displacement (e.g., substitution of halogens or other leaving groups).

-

Example Reactions :

-

Replacement of the amino group with alkyl/aryl groups via SN2 mechanisms.

-

Substitution of hydrogen atoms on the triazole ring by nucleophiles (e.g., azides, amines).

-

Electrophilic Substitution

The triazole ring’s aromaticity and electron-deficient nature (due to nitrogen atoms) make it susceptible to electrophilic attack:

-

Target Sites : Positions adjacent to nitrogen atoms (e.g., C3, C5).

-

Reactivity : Fluorophenyl substitution may direct electrophiles to specific positions via resonance effects .

-

Applications : Functionalization of the triazole ring for medicinal chemistry (e.g., forming bioisosteric analogs) .

Cycloaddition Reactions

Triazoles participate in cycloadditions due to their conjugated π-system:

-

Example : [3+2] Cycloaddition with alkynes to form fused heterocycles (e.g., tetrazoles, pyrazoles) .

-

Catalyst : Copper(I) complexes (e.g., CuI) facilitate regioselective cycloadditions .

Influence of the Fluorophenyl Group

The 2-fluorophenyl substituent significantly impacts reactivity:

-

Electronic Effects :

-

Steric Effects :

-

The bulky phenyl group may hinder reactions at adjacent positions on the triazole ring.

-

-

Biological Interactions :

Characterization Techniques

The structure and purity of the compound are typically confirmed using:

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F): Validates aromatic protons and triazole ring integrity.

-

IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching).

-

LC-MS : Ensures molecular weight and isotopic distribution match the formula C₈H₆FN₄ .

Stability and Handling

Scientific Research Applications

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different core structure.

2-Fluoroamphetamine: A stimulant with a fluorophenyl group attached to an amphetamine backbone.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other fluorophenyl-containing compounds.

Biological Activity

2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H8FN5. The triazole ring structure allows for significant interactions with biological targets due to its ability to form hydrogen bonds. The synthesis typically involves the reaction of azides with alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in organic chemistry for generating triazole derivatives.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar triazole compounds can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, triazole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. In particular, studies have shown that certain triazole compounds can inhibit angiogenesis and tumor growth in vivo .

Anti-inflammatory Effects

Triazole derivatives also exhibit anti-inflammatory properties. Research has indicated that these compounds can modulate cytokine production in immune cells. For instance, certain derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole ring. Studies have shown that modifications at specific positions can enhance or diminish antimicrobial and anticancer activities. For instance:

- Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with increased potency against certain bacterial strains.

- Amino Groups : The introduction of amino groups at strategic locations on the triazole enhances interactions with biological targets.

Case Studies

- Antibacterial Activity : A study evaluating various triazole derivatives found that those with a fluorinated phenyl group exhibited superior antibacterial activity against MRSA compared to non-fluorinated analogs. The MIC values were significantly lower for fluorinated compounds .

- Anticancer Efficacy : In vitro assays demonstrated that this compound inhibited proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating strong cytotoxicity .

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-(2-fluorophenyl)triazol-4-amine |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-2-4-7(6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |

InChI Key |

AJMSGTYMGCSJFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=CC(=N2)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.